4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one
Description
Introduction to 4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one
Chemical Nomenclature and Structural Classification
The systematic IUPAC name This compound delineates its structural features with precision:
- Pyrrolo[3,4-D]pyrimidine : A bicyclic system comprising fused pyrrole (5-membered, nitrogen-containing) and pyrimidine (6-membered, two-nitrogen) rings. The fusion occurs between positions 3 and 4 of the pyrrole and positions 2 and 3 of the pyrimidine.
- Substituents :
Molecular Formula : C₇H₆ClN₃O
Molecular Weight : 183.59 g/mol.
Structural Features Table
| Property | Description |
|---|---|
| Core structure | Pyrrolo[3,4-D]pyrimidine bicyclic system |
| Substituents | 4-chloro, 2-methyl, 7-ketone |
| Hydrogenation state | Partially saturated (5H,6H) |
| Functional groups | Lactam (cyclic amide), aryl chloride, alkyl substituent |
The compound belongs to the pyrrolopyrimidine family, a subclass of nitrogen-containing heterocycles notable for their pharmacological potential. Its lactam group further classifies it as a cyclic amide , distinguishing it from non-ketone analogs.
Historical Context and Discovery Timeline
While direct historical records of this specific compound remain limited, its structural analogs have been investigated since the late 20th century:
- 1980s–1990s : Early synthetic studies on pyrrolo[3,4-D]pyrimidines focused on their utility as kinase inhibitors and antiviral agents.
- 2013 : A patent disclosed methods for synthesizing substituted pyrrolo[3,4-D]pyrimidines, though not explicitly mentioning this derivative.
- 2020s : Commercial availability through specialty chemical suppliers (e.g., AKSci) indicates recent optimization of synthetic protocols.
The compound’s development parallels advances in directed C–H functionalization , enabling precise halogenation and alkylation of complex heterocycles.
Position Within Heterocyclic Compound Taxonomies
This compound occupies a unique niche in heterocyclic chemistry:
Taxonomic Hierarchy
- Heterocycles >
- Azoles + Azines >
- Fused bicyclic systems >
- Subclass: Pyrrolopyrimidines >
- Branch: Pyrrolo[3,4-D]pyrimidines >
- Derivative: 4-Chloro-2-methyl-7-ketone
- Branch: Pyrrolo[3,4-D]pyrimidines >
- Subclass: Pyrrolopyrimidines >
Key differentiators from related structures:
- Vs. pyrrolo[2,3-D]pyrimidines : Fusion at distinct ring positions alters electronic properties and hydrogen-bonding capacity.
- Vs. simple pyrimidines : The fused pyrrole ring enhances planarity and π-π stacking potential.
- Vs. deazapurines : Retains nitrogen at position 7 (unrelated to 7-deazapurine biosynthetic pathways).
Comparative Structural Analysis Table
Properties
Molecular Formula |
C7H6ClN3O |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
4-chloro-2-methyl-5,6-dihydropyrrolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C7H6ClN3O/c1-3-10-5-4(6(8)11-3)2-9-7(5)12/h2H2,1H3,(H,9,12) |
InChI Key |
WKAYPPQTIVZVOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CNC2=O)C(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Reaction with Sodium tert-Butoxide: Under an inert atmosphere, sodium tert-butoxide is added to tetrahydrofuran and stirred for 0.5 to 3 hours.
Addition of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: The compound is dissolved in tetrahydrofuran and added dropwise to the reaction mixture at -10°C to 5°C. The mixture is then stirred at room temperature for 5 to 8 hours.
Addition of Pivaloyl Chloride: Pivaloyl chloride is added to the reaction mixture at -10°C to 5°C, followed by stirring at room temperature for 10 to 12 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Electrophilic Substitution: Reagents such as halogens or nitrating agents.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products
Nucleophilic Substitution: Substituted pyrrolo[3,4-D]pyrimidines.
Electrophilic Substitution: Halogenated or nitrated derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate in Drug Synthesis:
4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one serves as a critical intermediate in the synthesis of several pharmaceuticals, most notably Tofacitinib, which is used for treating rheumatoid arthritis. This connection highlights its significance in drug development pipelines.
2. Biological Activity:
The compound exhibits notable biological activities:
- Anti-inflammatory Properties: Research indicates that derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are essential in inflammatory pathways. The half-maximal inhibitory concentration (IC50) values reflect varying degrees of potency against these enzymes, suggesting therapeutic potential for inflammatory conditions.
- Kinase Inhibition: There is evidence that this compound may inhibit certain kinases involved in inflammation, further supporting its role in treating inflammatory diseases.
Case Studies and Research Insights
Recent studies have focused on the interaction of this compound with various biological targets:
- Inhibition Studies: Several studies have documented the compound's ability to inhibit cyclooxygenase enzymes effectively. These findings are critical for understanding its potential applications in treating conditions characterized by inflammation.
The ongoing research into this compound emphasizes its promise as a versatile building block in pharmaceutical chemistry, particularly for anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one involves its interaction with specific molecular targets:
Kinase Inhibition: The compound acts as an inhibitor of certain kinases, which are enzymes involved in cell signaling pathways.
Pathways Involved: The inhibition of kinases affects pathways such as the JAK-STAT signaling pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The compound’s pyrrolo[3,4-d]pyrimidinone core differentiates it from analogs with oxazolo or pyrido fused systems:
- Oxazolo[5,4-d]pyrimidin-7(6H)-ones (): Feature an oxygen atom in the five-membered ring. For example, compound 2b (IC50 = 2.8 mM) and 9 (IC50 = 1.6 mM) showed moderate RTA inhibition .
- Pyrido[3,4-d]pyrimidinones (Evifacotrep, –3): Incorporate a pyridine ring fused to pyrimidinone. Evifacotrep’s extended substituents (e.g., 4-fluoro-2-(trifluoromethyl)phenoxy and pyridazinone groups) likely enhance target selectivity or pharmacokinetic properties, though its specific bioactivity is unreported .
Key Structural Differences:
Substituent Effects on Bioactivity
- Chloro Group : Present in all three systems at position 4, this electronegative substituent likely enhances binding to hydrophobic pockets or participates in halogen bonding.
- Methyl vs.
- Click Chemistry Compatibility: Oxazolo-pyrimidinones in were functionalized for Huisgen cycloaddition, enabling modular derivatization. The target compound’s pyrrolo core may offer similar versatility, though this remains unexplored in the provided data .
Hypothetical Pharmacological Profiles
- Ricin Inhibition Potential: The oxazolo analogs’ moderate RTA inhibition suggests that the target compound’s pyrrolo-pyrimidinone core—with comparable chloro and methyl substituents—might exhibit similar or enhanced activity due to nitrogen’s stronger electron-donating effects.
- Solubility and Bioavailability: Evifacotrep’s trifluoromethyl and pyridazinone groups likely increase hydrophobicity and metabolic stability, whereas the target compound’s simpler structure may favor solubility in aqueous media.
Biological Activity
4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one is a heterocyclic compound notable for its pyrrolo-pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an intermediate in the synthesis of pharmaceuticals like Tofacitinib, which is used in treating rheumatoid arthritis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C7H6ClN3O
- Molecular Weight: 183.595 g/mol
- Appearance: Light brown to brown crystalline powder
- Solubility: Soluble in dimethyl sulfoxide (DMSO), ethyl acetate, and methanol
Research indicates that this compound exhibits anti-inflammatory properties and has the potential to inhibit specific kinases involved in inflammatory pathways. Notably, derivatives of this compound have shown effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammatory responses. The half-maximal inhibitory concentration (IC50) values suggest varying degrees of potency against these enzymes, indicating the compound's therapeutic potential in managing inflammatory conditions .
Biological Activity and Therapeutic Applications
The biological activities associated with this compound include:
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications at various positions on the pyrrolo-pyrimidine scaffold can significantly influence biological activity. For example:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Chlorine at position 4 | Intermediate in drug synthesis |
| 6-Chloro-7-deazapurine | Chlorine at position 6 | Used in cancer research |
| Tofacitinib | Derived from pyrrolo-pyrimidine | Approved for rheumatoid arthritis |
| 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | Saturated pyrrole ring | Potentially different pharmacological properties |
These variations highlight how subtle changes can lead to different pharmacological profiles and therapeutic potentials.
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds related to this compound:
-
Inhibition Studies:
- A study demonstrated that derivatives showed IC50 values in the low micromolar range against COX enzymes, indicating substantial anti-inflammatory potential.
- Cytotoxicity Assessments:
- Antiviral Screening:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
